1-benzylpiperazine Hydrochloride

Description

The exact mass of the compound N-Benzylpiperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163993. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

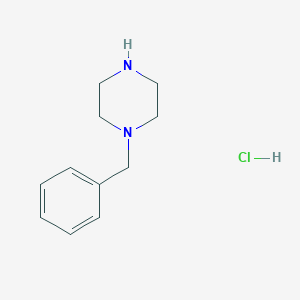

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-benzylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.ClH/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;/h1-5,12H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSFWIYFGGDGQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5321-63-1 | |

| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5321-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

212.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110475-31-5, 5321-63-1 | |

| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110475-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylpiperazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110475315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BENZYLPIPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G773TY8949 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacology of 1-Benzylpiperazine (BZP) Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP) hydrochloride is a synthetic psychoactive substance of the piperazine class, recognized for its stimulant properties that qualitatively resemble those of amphetamine.[1] Initially synthesized in 1944 as a potential anthelmintic agent, its development for therapeutic use was halted due to its abuse potential.[1][2] BZP's mechanism of action is complex, primarily involving the modulation of central monoamine neurotransmitter systems, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2][3][4] It enhances the extracellular concentrations of these neurotransmitters by promoting their release and inhibiting their reuptake.[2][3] Furthermore, BZP exhibits activity at various postsynaptic receptors, contributing to its multifaceted pharmacological profile.[5] This technical guide provides an in-depth analysis of the core mechanism of action of BZP, presenting quantitative pharmacological data, detailed experimental protocols, and visual representations of the involved signaling pathways to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism underlying the stimulant effects of 1-benzylpiperazine is its interaction with the presynaptic transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] BZP acts as a substrate for these transporters, leading to a dual action: competitive inhibition of neurotransmitter reuptake and promotion of non-vesicular neurotransmitter release, a process known as transporter-mediated efflux.[3][5] This results in a significant elevation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby amplifying downstream signaling.

Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[6] The effects on the dopaminergic and serotonergic systems are predominant.[2] In terms of potency, BZP is approximately 10 to 20 times less potent than d-amphetamine.[1]

Dopaminergic System

BZP's interaction with the dopaminergic system is a key contributor to its reinforcing and stimulant properties.[7] It significantly increases extracellular dopamine levels, particularly in brain regions associated with reward and motor control.[8] This action is qualitatively similar to that of other psychostimulants like amphetamine and cocaine.[7]

Noradrenergic System

BZP enhances noradrenergic neurotransmission, which is largely responsible for its sympathomimetic effects, such as increased heart rate and blood pressure.[2][8] Its potency at the norepinephrine transporter is higher than at the dopamine transporter.[5]

Serotonergic System

BZP's effect on the serotonin system is more complex. While it does promote serotonin release, its potency at the serotonin transporter is considerably lower compared to its effects on DAT and NET.[5] BZP also functions as a non-selective agonist at a variety of serotonin receptors, which may contribute to some of its adverse effects, including mild hallucinogenic properties at high doses, peripheral side effects, and headaches.[5]

Postsynaptic Receptor Interactions

Beyond its primary action on monoamine transporters, BZP also interacts with several postsynaptic receptors, which adds to its complex pharmacological profile, often described as a "messy drug".[4]

Adrenergic Receptors

BZP acts as an antagonist at α2-adrenoreceptors.[5] These receptors are presynaptic autoreceptors that normally provide negative feedback on norepinephrine release. By blocking these receptors, BZP further enhances the release of norepinephrine from presynaptic terminals.[5]

Serotonin Receptors

BZP displays agonist activity at multiple serotonin receptor subtypes.[5] While comprehensive binding affinity data across all subtypes is limited, its interaction with the 5-HT2A receptor may be responsible for mild hallucinogenic effects at high doses.[5] Its activity at 5-HT2B receptors, which are densely expressed in the gastrointestinal tract, could explain some of the peripheral side effects.[5] Furthermore, interaction with 5-HT3 receptors has been linked to the common side effect of headaches.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vitro activity of 1-benzylpiperazine at monoamine transporters and select receptors.

Table 1: Functional Potency (EC50) of 1-Benzylpiperazine for Neurotransmitter Release

| Target | EC50 (nM) |

|---|---|

| Dopamine Transporter (DAT) | 175[5] |

| Norepinephrine Transporter (NET) | 62[5] |

| Serotonin Transporter (SERT) | 6050[5] |

EC50 values represent the concentration of BZP required to elicit 50% of the maximal neurotransmitter release.

Table 2: Receptor Binding Affinities (Ki) of 1-Benzylpiperazine

| Target | Ki (nM) |

|---|---|

| 5-HT1A Receptor | >10,000 |

| 5-HT1B Receptor | >10,000 |

| 5-HT2A Receptor | Data Not Available |

| 5-HT2C Receptor | Data Not Available |

| 5-HT3 Receptor | Data Not Available |

| α2-Adrenergic Receptor | High Affinity (Antagonist)[5] |

| Dopamine D1 Receptor | >10,000 |

| Dopamine D2 Receptor | >10,000 |

A higher Ki value indicates a lower binding affinity.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of 1-benzylpiperazine.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-benzylpiperazine for specific neurotransmitter receptors and transporters.

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing the target receptor or transporter are prepared from either cultured cell lines (e.g., HEK-293 cells) or from specific brain regions of laboratory animals (e.g., rat striatum for dopamine transporters).

-

The tissue or cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a known volume of assay buffer.

-

-

Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared cell membranes, a specific radioligand for the target site (e.g., [3H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (1-benzylpiperazine).

-

Total Binding wells contain membranes and radioligand only.

-

Non-specific Binding wells contain membranes, radioligand, and a high concentration of a known competing drug to saturate the target sites.

-

The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow for binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The concentration of BZP that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals following the administration of 1-benzylpiperazine.

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Laboratory animals (e.g., male Sprague-Dawley rats) are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting a specific brain region of interest (e.g., the nucleus accumbens for dopamine release studies).

-

The cannula is secured to the skull with dental cement. The animals are allowed to recover from surgery for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe with a semi-permeable membrane at its tip is inserted into the guide cannula.

-

The probe is connected to a microinfusion pump and perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into vials using a fraction collector.

-

Several baseline samples are collected to establish a stable neurotransmitter level before drug administration.

-

-

Drug Administration and Sample Collection:

-

1-benzylpiperazine hydrochloride, dissolved in saline, is administered to the animal (e.g., via intraperitoneal injection).

-

Dialysate collection continues for a predetermined period (e.g., 2-3 hours) following drug administration to monitor the changes in neurotransmitter levels over time.

-

-

Neurochemical Analysis:

-

The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

This technique allows for the separation and sensitive quantification of dopamine, norepinephrine, serotonin, and their metabolites.

-

-

Data Analysis:

-

The concentration of each neurotransmitter in the post-drug samples is expressed as a percentage of the average baseline concentration.

-

The data is then plotted over time to visualize the effect of BZP on neurotransmitter release.

-

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of 1-benzylpiperazine.

Caption: BZP's primary mechanism of action at the synapse.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Logical relationship of BZP's effects.

Conclusion

This compound exerts its psychostimulant effects through a multifaceted mechanism of action, primarily centered on its ability to increase synaptic concentrations of dopamine, norepinephrine, and serotonin via transporter-mediated release and reuptake inhibition. Its interactions with postsynaptic α2-adrenergic and various serotonin receptors further contribute to its complex pharmacological and toxicological profile. This guide provides a foundational understanding of BZP's neuropharmacology, supported by quantitative data and established experimental methodologies, to aid researchers in the fields of neuroscience, pharmacology, and drug development. Further research is warranted to fully elucidate the binding affinities of BZP at all relevant receptor subtypes to better predict its physiological effects and potential for therapeutic development or abuse.

References

- 1. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 6. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. etd.auburn.edu [etd.auburn.edu]

An In-Depth Technical Guide to the Neurotransmitter Effects of 1-Benzylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzylpiperazine hydrochloride (BZP), a synthetic psychoactive substance, exerts complex effects on central nervous system neurotransmission. Primarily recognized for its stimulant properties, BZP's mechanism of action involves a multifaceted interaction with dopaminergic, serotonergic, and noradrenergic systems. This technical guide provides a comprehensive overview of BZP's effects on neurotransmitter release, reuptake, and receptor binding, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows. BZP acts as a monoamine releasing agent and reuptake inhibitor, with a notable potency for the norepinephrine transporter. It also demonstrates antagonist activity at α2-adrenergic receptors and interacts with various serotonin receptor subtypes. Understanding these intricate neuropharmacological properties is crucial for research, drug development, and a thorough assessment of its physiological and toxicological profile.

Core Mechanism of Action: A Multi-Targeted Approach

This compound's primary mechanism of action is the modulation of monoamine neurotransmitter levels in the synaptic cleft. It achieves this through two principal actions: the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release.[1] Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of dopamine, serotonin, and noradrenaline.[1]

Effects on Monoamine Transporters

BZP interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), albeit with varying potencies. Its action as a substrate for these transporters leads to their reversal, causing an efflux of neurotransmitters from the presynaptic terminal into the synapse.[2]

Table 1: Potency of 1-Benzylpiperazine (BZP) for Monoamine Release at Human Transporters

| Transporter | BZP EC₅₀ (nM) | d-amphetamine EC₅₀ (nM) | d-methamphetamine EC₅₀ (nM) |

| DAT | 175 | 25 | 25 |

| NET | 62 | 7 | 12 |

| SERT | 6050 | 1765 | 736 |

| Data sourced from a study on BZP's releasing activity at monoamine transporters.[3] |

The data clearly indicates that BZP is most potent at inducing the release of norepinephrine, followed by dopamine, and is significantly less potent at releasing serotonin.[3] This profile is distinct from that of MDMA, which is a potent serotonin releaser. The DAT:NET affinity ratio of BZP is more comparable to that of d-amphetamine and d-methamphetamine.[3]

Receptor Interactions

Beyond its effects on transporters, BZP also directly interacts with several key neurotransmitter receptors, further modulating synaptic activity.

-

α2-Adrenergic Receptors: BZP exhibits high-affinity antagonist activity at α2-adrenoceptors.[3] By blocking these presynaptic autoreceptors, which normally provide negative feedback on norepinephrine release, BZP leads to an increased efflux of norepinephrine into the synapse.[3] This action is similar to that of the α2-antagonist yohimbine.[3]

-

Serotonin (5-HT) Receptors: BZP acts as a non-selective agonist at a variety of serotonin receptors.[3] Its interaction with different 5-HT receptor subtypes may contribute to its diverse psychological and physiological effects:

-

5-HT₂A Receptors: Agonism at 5-HT₂A receptors may be responsible for the mild hallucinogenic effects reported at high doses of BZP.[3]

-

5-HT₂B Receptors: Partial agonist or antagonist effects at 5-HT₂B receptors, which are densely expressed in the gut, may explain some of BZP's peripheral side effects.[3]

-

5-HT₃ Receptors: Interaction with 5-HT₃ receptors is a plausible explanation for the commonly reported side effect of headaches, as this receptor is implicated in the development of migraines.[3]

-

Signaling Pathways and Experimental Workflows

To elucidate the complex neuropharmacology of BZP, various in vitro and in vivo experimental models are employed. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BZP and the typical workflows for its investigation.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

In Vitro Neurotransmitter Release Assay ([³H]Dopamine Release from Rat Striatal Synaptosomes)

This protocol is a representative method for assessing the effects of BZP on dopamine release from isolated nerve terminals.

Objective: To quantify BZP-induced release of preloaded [³H]dopamine from rat striatal synaptosomes.

Materials:

-

Male Wistar rats (200-250 g)

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, 1.3 mM CaCl₂, pH 7.4), gassed with 95% O₂/5% CO₂

-

[³H]Dopamine

-

This compound (BZP) solutions of varying concentrations

-

Scintillation fluid and vials

-

Superfusion apparatus

Procedure:

-

Synaptosome Preparation:

-

Euthanize rats and rapidly dissect the striata on ice.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.

-

-

Radiolabeling:

-

Incubate the synaptosomal suspension with [³H]dopamine (final concentration 50 nM) for 30 minutes at 37°C.

-

-

Superfusion:

-

Transfer aliquots of the radiolabeled synaptosomes to the chambers of a superfusion apparatus.

-

Superfuse the synaptosomes with gassed Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) for 60 minutes to establish a stable baseline of spontaneous [³H]dopamine efflux.

-

Collect fractions at regular intervals (e.g., every 5 minutes).

-

-

Drug Application:

-

After the baseline period, switch to a superfusion buffer containing the desired concentration of BZP hydrochloride.

-

Continue to collect fractions for a specified period to measure drug-evoked release.

-

-

Quantification:

-

Add scintillation fluid to each collected fraction.

-

Quantify the amount of [³H]dopamine in each fraction using a liquid scintillation counter.

-

Express the results as a percentage of the total tritium present in the synaptosomes at the start of the superfusion.

-

In Vivo Microdialysis in the Rat Nucleus Accumbens

This protocol describes a typical in vivo experiment to measure the effects of BZP on extracellular neurotransmitter levels in a key brain region associated with reward and motivation.

Objective: To measure changes in extracellular dopamine, norepinephrine, and serotonin concentrations in the nucleus accumbens of freely moving rats following BZP administration.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2 mm membrane length)

-

Guide cannulae

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

-

Syringe pump

-

Fraction collector

-

This compound solution

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation:

-

Anesthetize the rat and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -7.8 mm from dura).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Connect the probe to the syringe pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1.5 µL/min).[4]

-

Allow a 2-3 hour equilibration period.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

-

Drug Administration:

-

Administer BZP hydrochloride via the desired route (e.g., intraperitoneal injection or through the microdialysis probe via reverse dialysis).

-

-

Sample Collection and Analysis:

-

Continue to collect dialysate samples at 20-minute intervals for several hours post-administration.

-

Analyze the samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC-ECD.

-

Express the results as a percentage of the baseline neurotransmitter concentrations.

-

Neurotoxicity Assessment using SH-SY5Y Cells (LDH Assay)

This protocol outlines a common method to assess the cytotoxic potential of BZP on a human neuronal cell line.

Objective: To determine the concentration-dependent cytotoxicity of BZP in SH-SY5Y cells by measuring the release of lactate dehydrogenase (LDH).

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

-

96-well cell culture plates

-

This compound solutions of varying concentrations

-

LDH cytotoxicity assay kit

-

Plate reader

Procedure:

-

Cell Culture:

-

Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[5]

-

-

Drug Exposure:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of BZP hydrochloride. Include a vehicle control (medium only) and a positive control (e.g., Triton X-100 for maximum LDH release).

-

Incubate the cells for a predetermined period (e.g., 24 or 48 hours).

-

-

LDH Assay:

-

Following incubation, carefully collect the cell culture supernatant from each well.

-

Perform the LDH assay according to the manufacturer's instructions. This typically involves adding a reaction mixture to the supernatant and incubating for a specific time.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each BZP concentration relative to the positive control (maximum LDH release) after subtracting the background absorbance.

-

Conclusion

This compound demonstrates a complex and multifaceted interaction with the monoaminergic systems of the central nervous system. Its primary actions as a norepinephrine and dopamine releasing agent, coupled with its antagonist activity at α2-adrenergic receptors and broad agonism at serotonin receptors, contribute to its stimulant and other psychoactive effects. The provided experimental protocols offer standardized methodologies for the continued investigation of BZP and related compounds. A thorough understanding of its neuropharmacological profile, including both its effects on neurotransmitter transporters and its direct receptor interactions, is essential for researchers and drug development professionals working in the fields of neuroscience, pharmacology, and toxicology. Further research is warranted to fully elucidate the specific binding affinities at all relevant receptor subtypes and to explore the long-term neurochemical consequences of BZP exposure.

References

- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 4. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Release of 3H-dopamine and analogous monoamines from rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzylpiperazine HCl as a Dopamine Transport Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance known for its stimulant properties, which primarily stem from its interaction with monoamine transporters. This technical guide provides a comprehensive overview of 1-benzylpiperazine hydrochloride (BZP HCl) as a dopamine transport (DAT) inhibitor. It details the pharmacological profile of BZP, including its binding affinity and functional potency at the dopamine, serotonin, and norepinephrine transporters. Furthermore, this document outlines detailed experimental protocols for conducting radioligand binding and synaptosomal uptake assays to characterize the interaction of BZP with the dopamine transporter. Finally, a proposed signaling pathway associated with DAT inhibition by BZP is visualized, offering insights into its mechanism of action at the molecular level.

Introduction

1-Benzylpiperazine (BZP) is a piperazine derivative that has been recreationally used for its euphoric and stimulant effects, which are comparable to those of amphetamine, albeit with a lower potency.[1] It primarily exerts its effects by modulating the levels of key neurotransmitters in the synaptic cleft, including dopamine, norepinephrine, and serotonin.[2][3] BZP has been shown to both inhibit the reuptake and stimulate the release of these monoamines.[4] The hydrochloride salt of BZP is often used in research settings due to its stability and solubility.

The dopamine transporter (DAT) is a critical membrane protein responsible for the reuptake of dopamine from the synapse, thereby regulating the duration and magnitude of dopaminergic neurotransmission. Inhibition of DAT leads to an accumulation of extracellular dopamine, resulting in prolonged stimulation of postsynaptic dopamine receptors. This mechanism is a key target for many therapeutic agents and drugs of abuse. Understanding the interaction of compounds like BZP HCl with the dopamine transporter is crucial for elucidating their pharmacological effects and potential for abuse.

This guide aims to provide a detailed technical resource for researchers and professionals in drug development, focusing on the characterization of BZP HCl as a DAT inhibitor.

Data Presentation: Pharmacological Profile of 1-Benzylpiperazine

The pharmacological activity of 1-benzylpiperazine is characterized by its interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The following tables summarize the available quantitative data on the potency of BZP in inducing the release of these monoamines. It is important to note that while BZP is known to inhibit reuptake, specific Ki or IC50 values for uptake inhibition are not consistently available in the literature.

| Table 1: Monoamine Transporter Release Potency (EC50, nM) | ||

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |

| 1-Benzylpiperazine (BZP) | 175 | 62 |

| d-Amphetamine | 25 | 7 |

| d-Methamphetamine | 25 | 12 |

Data sourced from a comparative study.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of 1-benzylpiperazine HCl with the dopamine transporter.

Radioligand Competitive Binding Assay for Dopamine Transporter

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the affinity of BZP HCl for DAT.

Materials:

-

Biological Sample: Crude membrane preparations from rat striatum or cells expressing the human dopamine transporter (e.g., HEK-293 cells).

-

Radioligand: [³H]WIN 35,428 (a potent DAT ligand).

-

Test Compound: 1-Benzylpiperazine HCl (BZP HCl) at various concentrations.

-

Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Dissect rat striata on ice and place them in ice-cold homogenization buffer.

-

Homogenize the tissue using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration. Store aliquots at -80°C.

-

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (at a concentration near its Kd), and 50 µL of membrane preparation.

-

Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]WIN 35,428, and 50 µL of membrane preparation.

-

Competitive Binding: 50 µL of BZP HCl at various concentrations, 50 µL of [³H]WIN 35,428, and 50 µL of membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to sit in the dark for at least 4 hours.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the BZP HCl concentration.

-

Determine the IC₅₀ value (the concentration of BZP HCl that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

-

Synaptosomal [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

Objective: To determine the potency (IC50) of BZP HCl in inhibiting dopamine uptake.

Materials:

-

Biological Sample: Synaptosomes prepared from rat striatum.

-

Radiolabeled Substrate: [³H]Dopamine.

-

Test Compound: 1-Benzylpiperazine HCl (BZP HCl) at various concentrations.

-

Uptake Buffer: e.g., Krebs-HEPES buffer (25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4).[6]

-

Homogenization Buffer: 0.32 M sucrose solution.

-

Stop Solution: Ice-cold uptake buffer.

-

Glass fiber filters and filtration apparatus.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize rat striatal tissue in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 16,000 x g for 20 minutes at 4°C.[6]

-

Resuspend the resulting pellet (P2 fraction, containing synaptosomes) in uptake buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of BZP HCl or vehicle for a short period (e.g., 10 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]Dopamine.

-

Allow the uptake to proceed for a short, defined time (e.g., 5 minutes) at 37°C.

-

-

Termination and Filtration:

-

Terminate the uptake by adding an excess volume of ice-cold stop solution followed by rapid filtration through glass fiber filters.

-

Wash the filters quickly with more ice-cold stop solution.

-

-

Quantification:

-

Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]Dopamine uptake at each BZP HCl concentration.

-

Plot the percentage of inhibition of dopamine uptake against the logarithm of the BZP HCl concentration.

-

Calculate the IC50 value from the resulting dose-response curve.

-

Mandatory Visualizations

Signaling Pathways

Inhibition of the dopamine transporter by 1-benzylpiperazine HCl leads to an accumulation of dopamine in the synaptic cleft. This excess dopamine then acts on postsynaptic dopamine receptors (D1 and D2 families), initiating downstream signaling cascades. The following diagram illustrates the primary signaling pathways activated by increased synaptic dopamine.

Caption: Postulated signaling cascade following DAT inhibition by BZP HCl.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described in this guide.

Caption: Workflow for Radioligand Competitive Binding Assay.

Caption: Workflow for Synaptosomal Dopamine Uptake Inhibition Assay.

Conclusion

1-Benzylpiperazine HCl acts as a modulator of the dopamine transporter, contributing to its stimulant effects by increasing extracellular dopamine levels. This technical guide has provided a summary of its pharmacological profile, detailed experimental protocols for its characterization, and a visual representation of the downstream signaling consequences of its primary mechanism of action. The provided methodologies for radioligand binding and synaptosomal uptake assays offer a robust framework for researchers to investigate the interaction of BZP HCl and other novel compounds with the dopamine transporter. Further research is warranted to fully elucidate the specific binding kinetics and the direct intracellular signaling events following DAT inhibition by BZP to gain a more complete understanding of its complex pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adaptations of Presynaptic Dopamine Terminals Induced by Psychostimulant Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 5. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

Psychostimulant Properties of 1-Benzylpiperazine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazine (BZP), a synthetic piperazine derivative, exhibits psychostimulant properties that have led to its recreational use and subsequent scheduling in many countries. Understanding its pharmacological profile is crucial for researchers in the fields of neuropharmacology, drug development, and toxicology. This technical guide provides an in-depth overview of the core psychostimulant properties of BZP hydrochloride (HCl), focusing on its mechanism of action, quantitative pharmacological data, and the experimental methodologies used for its characterization.

Mechanism of Action

1-Benzylpiperazine primarily exerts its stimulant effects through interaction with monoamine neurotransmitter systems in the central nervous system. Its principal mechanism involves the release of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT), from presynaptic nerve terminals.[1][2] BZP also inhibits the reuptake of these neurotransmitters, although its potency as a releaser is more pronounced.[1][2] The combined effect of enhanced monoamine release and reuptake inhibition leads to increased synaptic concentrations of these neurotransmitters, resulting in heightened neuronal activity and the characteristic stimulant effects.

The psychostimulant effects of BZP are qualitatively similar to those of amphetamine, although it is estimated to be about 10 to 20 times less potent.[3] Its primary reinforcing and stimulant properties are attributed to its potent actions on the dopamine and norepinephrine systems.

Quantitative Pharmacological Data

The following tables summarize the in vitro functional potencies of 1-benzylpiperazine HCl on monoamine transporters. This data is essential for understanding its pharmacological profile and for comparative analysis with other psychostimulant compounds.

Table 1: Functional Potency of 1-Benzylpiperazine (BZP) for Monoamine Release

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| 1-Benzylpiperazine (BZP) | 175[1] | 62[1] | 6050[1] |

| d-Amphetamine | 25[1] | 7[1] | 1765[1] |

EC50 (Half maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal neurotransmitter release. Lower values indicate higher potency.

Experimental Protocols

The characterization of the psychostimulant properties of 1-benzylpiperazine HCl relies on a variety of well-established in vitro and in vivo experimental protocols.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor or transporter.

-

Objective: To determine the equilibrium dissociation constant (Ki) of BZP for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

-

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from specific brain regions rich in the transporter of interest (e.g., striatum for DAT) from rodents. The tissue is homogenized and centrifuged to isolate the membrane fraction.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (BZP).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Synaptosomal Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic terminals.

-

Objective: To determine the half maximal inhibitory concentration (IC50) of BZP for the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

-

Methodology:

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents by homogenization and differential centrifugation.

-

Incubation: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) in the presence of varying concentrations of the test compound (BZP).

-

Termination: The uptake process is terminated by rapid filtration or by the addition of a stop solution.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value is determined by plotting the percentage of uptake inhibition against the concentration of the test compound.

-

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

-

Objective: To measure the effect of BZP administration on the extracellular levels of dopamine, norepinephrine, and serotonin in brain regions such as the nucleus accumbens and prefrontal cortex.

-

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rodent.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.

-

Sample Collection: The dialysate, containing extracellular fluid that has diffused across the probe's semipermeable membrane, is collected at regular intervals.

-

Drug Administration: BZP is administered systemically (e.g., intraperitoneally) or locally via the microdialysis probe (reverse dialysis).

-

Analysis: The concentrations of neurotransmitters in the dialysate samples are quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[4]

-

Data Analysis: Changes in neurotransmitter levels from baseline are calculated and compared between treatment groups.

-

Locomotor Activity Assessment

This behavioral assay is used to measure the stimulant or depressant effects of a compound on spontaneous motor activity.

-

Objective: To assess the dose-dependent effects of BZP on horizontal and vertical activity in rodents.[5][6]

-

Methodology:

-

Apparatus: An open-field arena equipped with a grid of infrared beams or a video-tracking system is used to automatically record the animal's movements.

-

Habituation: Animals are habituated to the testing environment for a period before drug administration to establish a stable baseline of activity.[7]

-

Drug Administration: BZP or a vehicle control is administered to the animals.

-

Data Collection: Locomotor activity is recorded for a set period following drug administration.[7]

-

Data Analysis: Parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in different zones of the arena are analyzed to determine the effect of the drug.

-

Drug Discrimination Studies

This behavioral paradigm is used to assess the subjective effects of a drug in animals by training them to discriminate between the effects of a known drug and a vehicle.

-

Objective: To determine if the subjective effects of BZP are similar to those of a known psychostimulant, such as amphetamine.

-

Methodology:

-

Training: Animals (typically rats or pigeons) are trained to press one of two levers in an operant chamber to receive a reward (e.g., food or water). The correct lever depends on whether they have been administered the training drug (e.g., amphetamine) or a vehicle.

-

Testing: Once the animals have learned to reliably discriminate between the drug and vehicle, they are tested with various doses of the test compound (BZP).

-

Data Collection: The percentage of responses on the drug-appropriate lever is recorded.

-

Data Analysis: Full substitution (a high percentage of responses on the drug-appropriate lever) indicates that the test compound has subjective effects similar to the training drug.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of 1-benzylpiperazine (BZP).

Caption: Experimental workflow for a synaptosomal uptake assay.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

1-Benzylpiperazine HCl is a psychostimulant that primarily enhances dopaminergic and noradrenergic neurotransmission through the release and reuptake inhibition of these monoamines. Its pharmacological profile, characterized by the quantitative data presented, aligns with its observed stimulant and abuse potential. The experimental protocols detailed in this guide provide the foundational methodologies for the continued investigation of BZP and other novel psychoactive substances. A thorough understanding of these techniques is paramount for advancing our knowledge in the fields of neuropharmacology and drug development.

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 4. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treatment of adolescent rats with 1-benzylpiperazine: a preliminary study of subsequent behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Metabolism of Benzylpiperazine (BZP): A Technical Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Finding: 1-Benzylpiperazine Hydrochloride is Not a Metabolite of BZP

Contrary to some commercial product descriptions, this compound (BZP HCl) is not a metabolite of 1-benzylpiperazine (BZP). BZP HCl is the hydrochloride salt of the parent compound, BZP. In scientific research and pharmaceutical preparations, BZP is often used in its salt form, such as the dihydrochloride, to improve its stability and solubility.[1][2][3] When introduced into a biological system, BZP HCl dissociates into the active BZP molecule and chloride ions. The subsequent metabolic processes act upon the BZP molecule itself, not its salt form.

Metabolism, by definition, involves the enzymatic modification of a substance within the body. The established metabolic pathways of BZP involve hydroxylation and the degradation of the piperazine ring, leading to the formation of several distinct chemical entities.[4][5][6]

The Metabolic Fate of Benzylpiperazine

The metabolism of BZP primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, with potential involvement of CYP2D6, CYP1A2, and CYP3A4.[7][8] The main metabolic transformations are aromatic hydroxylation and N-dealkylation, followed by conjugation reactions for excretion.[8]

Primary Metabolites of BZP

The biotransformation of BZP results in several key metabolites, which have been identified in both human and animal studies.[5][7] The primary metabolites are summarized in the table below.

| Metabolite Name | Chemical Structure | Metabolic Pathway | Species Detected |

| p-Hydroxy-BZP (p-OH-BZP) | 4-(piperazin-1-ylmethyl)phenol | Aromatic Hydroxylation | Human, Rat |

| m-Hydroxy-BZP (m-OH-BZP) | 3-(piperazin-1-ylmethyl)phenol | Aromatic Hydroxylation | Human, Rat |

| Piperazine | Piperazine | N-dealkylation | Human, Animal |

| Benzylamine | Phenylmethanamine | N-dealkylation | Human, Animal |

| N-Benzylethylenediamine | N-benzyl-ethane-1,2-diamine | Piperazine Ring Opening | Human, Animal |

Data compiled from multiple sources.[4][5][7][9]

Experimental Protocols for Metabolite Identification

The identification and quantification of BZP and its metabolites have been accomplished through various analytical techniques. Below are detailed methodologies from key studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A widely used method for the detection of BZP and its metabolites in urine involves GC-MS.[5][6]

-

Sample Preparation: Urine samples are subjected to acid hydrolysis to deconjugate any phase II metabolites. This is followed by liquid-liquid extraction to isolate the analytes.

-

Derivatization: The extracted compounds are then derivatized, often through microwave-assisted acetylation, to improve their volatility and chromatographic properties.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph for separation. The separated compounds are then introduced into a mass spectrometer for identification based on their mass spectra. Full-scan GC-MS is often employed for comprehensive screening.[5]

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is another powerful technique for analyzing BZP and its metabolites, particularly for quantifying the parent drug and its hydroxylated metabolites.[4]

-

Sample Preparation: Solid-phase extraction (SPE) is a common method for cleaning up and concentrating the analytes from urine samples.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is typically used with a gradient elution of mobile phases, such as a mixture of acetonitrile and a buffer (e.g., ammonium formate).

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to an electrospray ionization source coupled with a mass spectrometer. Detection can be performed in selected ion monitoring (SIM) mode for targeted quantification or full-scan mode for metabolite identification.[10]

Visualizing the Metabolic Pathway of BZP

The following diagram illustrates the primary metabolic pathways of Benzylpiperazine.

Figure 1. Primary Metabolic Pathways of Benzylpiperazine (BZP).

Conclusion

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

In-Depth Technical Guide: Receptor Binding Affinity of 1-Benzylpiperazine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP), a synthetic compound, exhibits a complex pharmacological profile through its interaction with various neurotransmitter receptors and transporters. This technical guide provides a comprehensive overview of the receptor binding affinity of 1-benzylpiperazine hydrochloride (HCl), summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of BZP and related compounds.

Introduction

1-Benzylpiperazine (BZP) is a psychoactive substance with stimulant properties, primarily interacting with the dopaminergic, serotonergic, and adrenergic systems.[1][2] Its mechanism of action involves both the inhibition of neurotransmitter reuptake and direct receptor binding, leading to a multifaceted physiological response.[1][2] Understanding the specific binding affinities of BZP at various receptors is crucial for elucidating its pharmacological effects and potential therapeutic or toxicological implications. This guide consolidates available data on the receptor binding profile of BZP, presents standardized experimental protocols for its assessment, and provides visual representations of the relevant signaling cascades.

Receptor Binding Affinity Profile

The interaction of 1-benzylpiperazine HCl with monoamine transporters and various receptor subtypes has been characterized to varying extents. The following tables summarize the available quantitative data, primarily focusing on its effects on neurotransmitter release and transporter interaction. Direct, comprehensive Ki or IC50 values for a wide range of G-protein coupled receptors are not extensively reported in publicly available literature.

Table 1: Monoamine Transporter Activity of 1-Benzylpiperazine

| Transporter | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | Release EC50 | 175 | [2] |

| Norepinephrine Transporter (NET) | Release EC50 | 62 | [2] |

| Serotonin Transporter (SERT) | Release EC50 | 6050 | [2] |

EC50 (Half-maximal effective concentration) for neurotransmitter release indicates the concentration of BZP required to elicit 50% of the maximal release of the respective neurotransmitter.

Experimental Protocols

The determination of receptor binding affinity is typically achieved through in vitro radioligand binding assays. Below is a detailed, representative protocol for a competitive binding assay, which can be adapted for various G-protein coupled receptors.

General Radioligand Binding Assay Protocol

This protocol outlines the steps for determining the binding affinity (Ki) of a test compound (e.g., 1-benzylpiperazine HCl) for a specific receptor, using the 5-HT2A receptor as an example.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from a suitable animal model (e.g., rat frontal cortex).[3]

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).[3]

-

Test Compound: 1-Benzylpiperazine HCl, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Ligand: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding (e.g., unlabeled ketanserin or spiperone).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[3]

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

-

Equipment: 96-well microplates, cell harvester, scintillation counter, and appropriate pipetting devices.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane aliquots on ice.

-

Homogenize the membranes in ice-cold assay buffer and centrifuge to pellet the membranes.

-

Resuspend the pellet in fresh assay buffer to a predetermined protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and receptor membranes.

-

Non-specific Binding: Non-specific binding ligand, radioligand, and receptor membranes.

-

Test Compound Binding: Serial dilutions of 1-benzylpiperazine HCl, radioligand, and receptor membranes.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter mats completely.

-

Add scintillation cocktail to each filter circle.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Signaling Pathways

1-Benzylpiperazine's interaction with various receptors initiates downstream signaling cascades. The specific pathway activated depends on the receptor subtype and the nature of the interaction (agonist or antagonist).

Serotonergic System

BZP acts as a non-selective agonist at a wide variety of serotonin receptors.[2] For example, its interaction with 5-HT2A receptors, which are coupled to Gq/11 proteins, would lead to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[4]

Serotonin 5-HT2A Receptor Signaling Pathway (Gq-coupled)

Caption: Gq-protein coupled signaling cascade for 5-HT2A receptors.

Adrenergic System

BZP has a high affinity for the alpha-2 adrenergic receptor, where it acts as an antagonist.[2] Alpha-2 adrenergic receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By antagonizing this receptor, BZP blocks the inhibitory effect on adenylyl cyclase, which can result in an increase in cAMP levels and subsequent downstream signaling.

Alpha-2 Adrenergic Receptor Signaling (Antagonism)dot

References

A Technical Guide to the Research Applications of 1-Benzylpiperazine Hydrochloride (CAS No. 110475-31-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazine hydrochloride (BPZH), identified by CAS number 110475-31-5, is the hydrochloride salt of 1-benzylpiperazine (BZP). While the hydrochloride form is primarily utilized for its improved solubility and stability in research settings, the pharmacological activity is attributed to the BZP moiety. BZP is a synthetic compound that has garnered significant attention in the scientific community for its stimulant and psychoactive properties, primarily acting on monoaminergic systems.[1][2] This technical guide provides an in-depth overview of the research applications of BPZH, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Research Applications

The primary research applications of this compound revolve around its function as a modulator of monoamine neurotransmission. Key areas of investigation include:

-

Neuropharmacology: Studying the effects of monoamine transporter inhibition and release on behavior and neuronal signaling.

-

Drug Abuse and Addiction Research: Investigating the mechanisms of action of stimulant drugs and the potential for abuse and dependence.[3]

-

Analytical Chemistry and Forensic Science: Serving as a reference standard for the detection and quantification of piperazine-derived psychoactive substances.

-

Drug Development: Acting as a lead compound or scaffold for the development of novel therapeutics targeting monoamine transporters.[4]

Mechanism of Action

1-Benzylpiperazine exerts its effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Its primary mechanism involves inhibiting the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[1] Additionally, BZP can induce the release of these monoamines.[5] This dual action as a reuptake inhibitor and releasing agent contributes to its complex pharmacological profile.

Signaling Pathway

The interaction of BZP with monoamine transporters is a key aspect of its signaling pathway. By blocking these transporters, BZP disrupts the normal clearance of dopamine, norepinephrine, and serotonin, leading to prolonged activation of their respective postsynaptic receptors.

Quantitative Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on 1-benzylpiperazine.

Table 1: In Vitro Monoamine Transporter Affinity

| Transporter | Parameter | Value (nM) | Reference |

| Dopamine Transporter (DAT) | Ki | 34 ± 11 | [6] |

| Serotonin Transporter (SERT) | IC50 | 207,000 | [7] |

| Norepinephrine Transporter (NET) | - | - | - |

Table 2: In Vivo Effects on Locomotor Activity in Rodents

| Species | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |

| Rat | 5.0 | Dose-dependent hyperactivity | [3] |

| Rat | 10.0 | Dose-dependent hyperactivity | [3] |

| Rat | 20.0 | Dose-dependent hyperactivity | [3] |

| Rat | 40.0 | Dose-dependent hyperactivity | [3] |

| Rat | 10.0 | Heightened anxiety-like behavior after adolescent exposure | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes a common method for the synthesis of 1-benzylpiperazine and its conversion to the hydrochloride salt.[9]

Materials:

-

Piperazine hexahydrate

-

Piperazine dihydrochloride monohydrate

-

Benzyl chloride

-

Absolute ethanol

-

Dry hydrogen chloride gas

-

Dry benzene

-

5N Sodium hydroxide

-

Chloroform

Procedure:

-

Dissolve piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol at 65°C.

-

Slowly add benzyl chloride to the solution while maintaining the temperature at 65°C and stirring vigorously.

-

After the addition is complete, cool the reaction mixture and saturate it with dry hydrogen chloride gas while cooling in an ice bath.

-

Collect the precipitated 1-benzylpiperazine dihydrochloride by suction filtration.

-

Wash the product with dry benzene and dry it.

-

For obtaining the free base, dissolve the dihydrochloride salt in water, make the solution alkaline with 5N sodium hydroxide, and extract with chloroform.

-

Dry the chloroform extracts and evaporate the solvent to obtain 1-benzylpiperazine free base.

In Vitro Dopamine Transporter (DAT) Uptake Assay

This protocol details a method to measure the inhibition of dopamine uptake by BZP in cells expressing the dopamine transporter.[10][11][12]

Materials:

-

DAT-expressing cells (e.g., HEK293-hDAT)

-

Cell culture medium

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

This compound (test compound)

-

[³H]dopamine (radioligand)

-

Known DAT inhibitor (e.g., cocaine, for non-specific uptake determination)

-

Lysis buffer (e.g., 1% SDS)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Cell Culture: Plate DAT-expressing cells in a multi-well plate and grow to confluence.

-

Assay Preparation: Wash the cells with pre-warmed assay buffer.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of BPZH or vehicle for 10-20 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Transfer the cell lysates to scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a known DAT inhibitor) from the total uptake. Plot the percent inhibition of specific uptake as a function of BPZH concentration to determine the IC₅₀ value.

In Vivo Assessment of Locomotor Activity in Rodents

This protocol describes a method to assess the stimulant effects of BPZH on the spontaneous movement of rodents.[13]

Materials:

-

Rodents (e.g., rats or mice)

-

This compound

-

Sterile saline (vehicle)

-

Open-field arena equipped with infrared beams or a video tracking system

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Habituation: Place each animal individually in the open-field arena and allow it to habituate for 30-60 minutes until baseline activity levels are stable.

-

Drug Administration: Administer the desired dose of BPZH or vehicle via i.p. injection.

-

Testing: Immediately after injection, place the animal back into the open-field arena and record its locomotor activity for a predetermined period (e.g., 60-120 minutes).

-

Data Analysis: Analyze the recorded data to quantify various parameters of locomotor activity, such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena. Compare the activity levels between the BPZH-treated and vehicle-treated groups.

Conclusion

This compound is a valuable research tool for investigating the neuropharmacology of monoaminergic systems. Its well-characterized mechanism of action as a dopamine, norepinephrine, and serotonin transporter inhibitor and releasing agent makes it a suitable compound for studying the behavioral and neurochemical effects of stimulant drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies utilizing this compound. Further research is warranted to fully elucidate its complex pharmacological profile and to explore its potential as a scaffold for the development of novel therapeutics.

References

- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Chronic benzylpiperazine (BZP) exposure produces behavioral sensitization and cross-sensitization to methamphetamine (MA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Treatment of adolescent rats with 1-benzylpiperazine: a preliminary study of subsequent behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Benzylpiperazine Hydrochloride from Benzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-benzylpiperazine hydrochloride from benzyl chloride. The described method is a modification of a procedure first reported by Cymerman Craig, Rogers, and Tate, which offers a straightforward approach to obtaining a pure product.[1]

Introduction

1-Benzylpiperazine (BZP) and its salts are important intermediates in the pharmaceutical industry.[2] BZP derivatives have been investigated for a variety of pharmacological activities. The synthesis described herein involves the mono-alkylation of piperazine with benzyl chloride to form 1-benzylpiperazine, which is then converted to its dihydrochloride salt. This method is advantageous as it is simple and yields an easily purified product, free from the disubstituted N,N'-dibenzylpiperazine.[1][3] The benzyl group can be readily removed by hydrogenolysis, making it a useful protecting group for the synthesis of monosubstituted and unsymmetrically disubstituted piperazines.[1]

Reaction Scheme

The overall reaction scheme is as follows: